molecular formula C26H36ClN3O B6112076 2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B6112076
M. Wt: 442.0 g/mol
InChI Key: DMOZLAGCWRPREW-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol, commonly referred to as DTBP, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. DTBP is a phenolic antioxidant and is widely used as a stabilizer in various polymers, including plastics, elastomers, and adhesives. Moreover, DTBP has been found to possess potential therapeutic properties, making it a promising candidate for drug development.

Mechanism of Action

DTBP exerts its biological effects through multiple mechanisms, including free radical scavenging, metal chelation, and modulation of cellular signaling pathways. DTBP has been found to effectively scavenge free radicals, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, DTBP has been shown to chelate metal ions, preventing their involvement in oxidative stress and other cellular processes.
Biochemical and Physiological Effects:
DTBP has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTBP can protect cells from oxidative stress and apoptosis, while in vivo studies have shown that DTBP can reduce inflammation and protect against neurodegeneration. Moreover, DTBP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DTBP has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, DTBP can also exhibit non-specific effects, making it challenging to interpret experimental results accurately. Moreover, DTBP can interfere with some assays, including those involving metal ions.

Future Directions

Several future directions for DTBP research include investigating its potential applications in drug development, exploring its mechanism of action, and identifying its therapeutic targets. Moreover, future studies should aim to optimize DTBP's properties, including its stability, solubility, and specificity. Additionally, further research is needed to determine the safety and efficacy of DTBP in human clinical trials.

Synthesis Methods

DTBP can be synthesized through various methods, including the reaction of 2,6-di-tert-butylphenol with 4-(4-chlorobenzyl)-1-piperazine and formaldehyde. The reaction produces DTBP as a yellow solid that can be further purified through recrystallization.

Scientific Research Applications

DTBP has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, DTBP has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Moreover, DTBP has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36ClN3O/c1-25(2,3)22-15-20(16-23(24(22)31)26(4,5)6)17-28-30-13-11-29(12-14-30)18-19-7-9-21(27)10-8-19/h7-10,15-17,31H,11-14,18H2,1-6H3/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOZLAGCWRPREW-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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